1-Aminonaphthalene-7-carboxaldehyde
Description
Context and Significance within Naphthalene-Based Systems
Naphthalene (B1677914) derivatives are a cornerstone in the development of a diverse range of chemical entities, from pharmaceuticals to organic electronic materials. The rigid, aromatic scaffold of naphthalene provides a robust platform for the introduction of various functional groups, allowing for the fine-tuning of electronic and photophysical properties. The inherent aromaticity of the naphthalene system allows for effective charge delocalization, a property that is crucial in the design of dyes, molecular sensors, and organic semiconductors. The strategic placement of electron-donating and electron-withdrawing groups on the naphthalene ring system can lead to compounds with tailored characteristics for specific applications.
Overview of Distinct Functional Group Reactivity in Aminonaphthalenecarboxaldehydes
The chemical behavior of 1-Aminonaphthalene-7-carboxaldehyde is dictated by the reactivity of its two primary functional groups: the amino (-NH₂) group at the 1-position and the carboxaldehyde (-CHO) group at the 7-position. The electronic communication between these groups across the naphthalene backbone influences their individual reactivity.
The amino group, being an electron-donating group, activates the naphthalene ring towards electrophilic substitution. It is also a primary nucleophile and can readily undergo a variety of reactions. For instance, it can form Schiff bases with aldehydes and ketones, a reaction that is fundamental in the synthesis of various heterocyclic compounds and has been observed in related isomers like 1-aminonaphthalene-2-carboxaldehyde. It can also be acylated, alkylated, and diazotized to form diazonium salts, which are versatile intermediates for introducing a wide range of other functionalities.
The carboxaldehyde group, on the other hand, is an electron-withdrawing group and deactivates the naphthalene ring towards electrophilic attack. The carbonyl carbon is electrophilic and is susceptible to nucleophilic attack. This allows for a range of transformations, including reduction to the corresponding alcohol, oxidation to a carboxylic acid, and participation in various condensation reactions. In related aminonaphthalenecarboxaldehydes, the aldehyde functionality has been shown to participate in reactions like the Friedländer synthesis to produce quinoline (B57606) derivatives.
The relative positioning of the amino and carboxaldehyde groups in this compound is expected to result in a unique reactivity profile compared to its isomers, potentially leading to the development of novel synthetic methodologies and the creation of new molecular entities with interesting properties.
Data Tables
To provide a contextual understanding of the properties of the core structures related to this compound, the following tables summarize key data for 1-Naphthylamine (B1663977) and 1-Naphthaldehyde.
Table 1: Physicochemical Properties of 1-Naphthylamine
| Property | Value |
|---|---|
| IUPAC Name | Naphthalen-1-amine |
| Synonyms | 1-Aminonaphthalene, α-Naphthylamine |
| CAS Number | 134-32-7 nih.gov |
| Molecular Formula | C₁₀H₉N sigmaaldrich.com |
| Molecular Weight | 143.19 g/mol sigmaaldrich.com |
| Melting Point | 49-51 °C |
| Boiling Point | 301 °C |
Table 2: Physicochemical Properties of 1-Naphthaldehyde
| Property | Value |
|---|---|
| IUPAC Name | Naphthalene-1-carbaldehyde |
| Synonyms | 1-Formylnaphthalene, α-Naphthaldehyde |
| CAS Number | 66-77-3 |
| Molecular Formula | C₁₁H₈O |
| Molecular Weight | 156.18 g/mol |
| Melting Point | 1-2 °C |
| Boiling Point | 160-161 °C (15 mmHg) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
8-aminonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-7H,12H2 |
InChI Key |
BETZWIKAOZRDPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)N |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 1 Aminonaphthalene 7 Carboxaldehyde and Functional Analogues
De Novo Synthesis Strategies for Substituted Naphthalenes
De novo synthesis provides a powerful approach to constructing the naphthalene (B1677914) skeleton with desired substituents, offering high regioselectivity. Various methods have been developed, often involving cyclization reactions of acyclic precursors.
One notable strategy involves the electrophilic cyclization of arene-containing propargylic alcohols. This method allows for the regioselective preparation of a wide variety of substituted naphthalenes under mild conditions. nih.gov The process typically involves the reaction of an appropriate arene-containing propargylic alcohol with an electrophile such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.govacs.org This methodology is advantageous due to its accommodation of various functional groups. nih.gov
Another significant approach is the [4+2] cycloaddition, or Diels-Alder reaction. For instance, the reaction of 2-pyrones with arynes, generated from o-silylaryl triflates, provides a facile route to multisubstituted naphthalenes. rsc.org This method benefits from the subsequent decarboxylative aromatization to yield the naphthalene product. rsc.org
The Haworth synthesis is a classic and versatile method for producing polynuclear aromatic hydrocarbons and their derivatives. vpscience.org This multi-step process includes Friedel-Crafts acylation, Clemmensen reduction, ring closure, a second Clemmensen reduction, and finally aromatization. vpscience.org By starting with a substituted benzene, this method can be adapted to synthesize various substituted naphthalenes, including 1,7-disubstituted derivatives. vpscience.org
Gold-catalyzed cyclization reactions have also emerged as an effective tool. For example, Au(I) precatalysts can facilitate the cyclization of certain alkenyl β-keto esters to form the naphthalene backbone. campushomepage.com Additionally, iron(III) chloride (FeCl₃) can promote the annulation of aryl acetaldehydes with alkynes to regioselectively synthesize polysubstituted naphthalenes under mild conditions. researchgate.net
| De Novo Synthesis Method | Key Reactants | Key Features | Reference |
| Electrophilic Cyclization | Arene-containing propargylic alcohols, Electrophiles (ICl, I₂, Br₂) | Mild conditions, High regioselectivity, Good functional group tolerance | nih.govacs.org |
| Diels-Alder Reaction | 2-pyrones, o-silylaryl triflates (aryne precursors) | Facile synthesis of multisubstituted naphthalenes, Involves decarboxylative aromatization | rsc.org |
| Haworth Synthesis | Substituted benzene, Acylating agent, Reducing agent | Multi-step process, Versatile for various substitution patterns | vpscience.org |
| Gold-Catalyzed Cyclization | Alkenyl β-keto esters, Au(I) precatalysts | Effective for specific substrates | campushomepage.com |
| FeCl₃-Promoted Annulation | Aryl acetaldehydes, Alkynes | Mild conditions, Regioselective | researchgate.net |
Transformations from Precursor Naphthalene Derivatives
Modifying existing naphthalene compounds is a common and efficient strategy for synthesizing 1-aminonaphthalene-7-carboxaldehyde and its analogues. This often involves the use of key intermediates like aminonaphthalenes and naphthols.
Aminonaphthalene Derivatives as Key Intermediates
Aminonaphthalene derivatives are pivotal starting materials for introducing the aldehyde functionality and for creating a diverse range of analogues.
Condensation reactions between aminonaphthalenes and carbonyl compounds are fundamental for forming imines and Schiff bases, which can be precursors to other functional groups or are themselves the target molecules.
The formation of an imine (also known as a Schiff base) from a primary amine and an aldehyde or ketone is a reversible, acid-catalyzed reaction. orgoreview.comlumenlearning.comlibretexts.orglibretexts.org The mechanism involves several key steps:
Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. orgoreview.comyoutube.comwikipedia.org
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral carbinolamine. orgoreview.comlibretexts.org
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). orgoreview.comlumenlearning.com
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming an iminium ion. libretexts.orgyoutube.com
Deprotonation: A base, often the solvent or another amine molecule, removes a proton from the nitrogen atom to yield the final imine product and regenerate the acid catalyst. orgoreview.comlibretexts.org
The reaction rate is pH-dependent, with the optimal pH typically being mildly acidic (around 4-5). lumenlearning.comlibretexts.org At very low pH, the amine is protonated and no longer nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group for elimination. lumenlearning.com
Introducing a formyl group (-CHO) onto the naphthalene ring, a process known as formylation, is crucial for synthesizing the target compound. The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. jk-sci.comchemistrysteps.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comthieme-connect.de The Vilsmeier reagent is a relatively weak electrophile, so the reaction generally works best with activated aromatic systems. chemistrysteps.com While unsubstituted naphthalene is not very reactive under Vilsmeier-Haack conditions, the presence of an electron-donating group, such as an amino group, facilitates the reaction. thieme-connect.deresearchgate.net
The position of formylation is directed by the existing substituents. For 1-aminonaphthalene, the formylation is expected to occur at an activated position.
Conversely, regioselective amination of naphthaldehyde derivatives can be achieved through various catalytic methods. For instance, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to the C2-position by forming an aromatic imine intermediate. researchgate.net Silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives using a picolinamide (B142947) directing group has also been reported, providing a route to 4-aminated 1-naphthylamine derivatives. researchgate.netmdpi.com
| Reaction | Reagents | Key Features | Reference |
| Imine/Schiff Base Formation | Primary amine, Aldehyde/Ketone, Acid catalyst | Reversible, pH-dependent | orgoreview.comlumenlearning.comlibretexts.orglibretexts.org |
| Vilsmeier-Haack Formylation | Electron-rich arene, DMF, POCl₃ | Introduces a formyl group, Requires activated arenes | jk-sci.comchemistrysteps.comorganic-chemistry.org |
| Regioselective Amination | Naphthaldehyde derivative, Amine source, Catalyst (e.g., Pd, Ag) | Site-specific introduction of an amino group | researchgate.netmdpi.com |
Condensation Reactions with Carbonyl Precursors
Naphthol-Amine Interconversion Methodologies
The reversible conversion between a naphthol and a naphthylamine is a valuable synthetic tool, primarily achieved through the Bucherer reaction. This reaction allows for the synthesis of aminonaphthalenes from readily available naphthols. wikipedia.orgresearchgate.net
The Bucherer reaction involves heating a naphthol with an aqueous solution of ammonia (B1221849) and sodium bisulfite. wikipedia.org The reversibility of this reaction also allows for the conversion of a naphthylamine back to a naphthol. wikipedia.org This reaction is particularly useful in the synthesis of dye precursors. wikipedia.org
The mechanism of the Bucherer reaction is complex and involves several steps. It begins with the protonation of the naphthol, followed by the addition of a bisulfite anion to form a tetralone sulfonic acid intermediate. wikipedia.orgyoutube.com Subsequent nucleophilic addition of ammonia, dehydration, and elimination of sodium bisulfite leads to the formation of the naphthylamine. wikipedia.orgyoutube.com
Microwave irradiation has been shown to be an efficient method for carrying out the Bucherer reaction, significantly reducing reaction times. researchgate.net
Adaptation of Bucherer-Type Reactions
The Bucherer reaction is a cornerstone of naphthalene chemistry, facilitating the reversible conversion of a naphthol to a naphthylamine using ammonia and an aqueous sulfite (B76179) or bisulfite solution. wikipedia.orgorganicreactions.org This reaction is industrially significant for producing dye precursors. wikipedia.org Its mechanism involves the addition of bisulfite to the naphthol, which tautomerizes to a tetralone sulfonic acid derivative. This intermediate then undergoes nucleophilic attack by an amine, followed by dehydration and elimination of the bisulfite to yield the naphthylamine. wikipedia.org
While direct application to a hydroxynaphthalene carboxaldehyde is challenging due to the aldehyde's sensitivity, the Bucherer reaction is highly effective for preparing amino-substituted precursors. Research has demonstrated the selective amination of dihydroxynaphthalenes. For instance, a highly selective, one-pot synthesis of 7-N,N-dimethylamino-2-naphthol has been developed from 2,7-dihydroxynaphthalene (B41206) by carefully controlling the molar ratios of the reactants at moderate temperatures. researchgate.net
Further adaptations have been developed to improve reaction efficiency. The use of microwave irradiation has been shown to significantly shorten reaction times. A study on the synthesis of various aminonaphthalene derivatives from their corresponding naphthols reported good to excellent yields with reaction times as short as 30 minutes under 150 Watts of microwave power. researchgate.net This method's efficiency is highlighted in the synthesis of N,N-dimethyl-2-naphthylamine from β-naphthol. researchgate.net Such adapted methodologies provide a powerful toolkit for creating the aminonaphthalene core, which can then be further functionalized to introduce the carboxaldehyde group.
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 2,7-Dihydroxynaphthalene | Sodium bisulfite, Dimethylamine | 60°C, 2.5 h | 7-N,N-dimethylamino-2-naphthol | High | researchgate.net |
| β-Naphthol | Dimethylamine, Dimethylammonium sulfite | Microwave, 150W, 30 min | N,N-dimethyl-2-naphthylamine | >90% | researchgate.net |
| 2,7-Dihydroxynaphthalene | Aqueous Dimethylamine (large excess) | Microwave | N,N,N',N'-tetramethyl-2,7-naphthalenediamine | Good | researchgate.net |
Hydroxyl-Amine Exchange Processes
Beyond the classic bisulfite-mediated Bucherer reaction, other hydroxyl-amine exchange processes have been developed, offering alternative pathways for C-N bond formation on the naphthalene scaffold. These methods can avoid the specific reagents of the Bucherer reaction and may offer different substrate scope and tolerance to functional groups.
Metal-free amination techniques represent a significant advancement. One such protocol achieves the direct C-H amination of arenes using hydroxylamine (B1172632) derivatives under open-flask conditions. uni-heidelberg.de The reaction is believed to proceed via a single electron transfer (SET) from the aromatic system to the electron-deficient hydroxylamine, generating an arene radical cation and an aminyl radical that subsequently combine. uni-heidelberg.de
Furthermore, transition metal-catalyzed reactions provide efficient routes for this transformation. Copper-catalyzed N-arylation of hydroxylamines with aryl halides has proven effective for a broad range of substrates. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling reactions using specialized phosphine (B1218219) ligands like BippyPhos enable the smooth reaction of hydroxylamines with aryl bromides, chlorides, and iodides to form N-arylhydroxylamine products in high yields. organic-chemistry.org These modern catalytic approaches expand the options for installing an amino group onto a pre-functionalized naphthalene ring system.
Catalytic Approaches in Complex Naphthalene Synthesis
Catalysis is central to the efficient and selective synthesis of complex molecules. For naphthalene derivatives, catalytic methods enable precise functionalization and the introduction of chirality, which are crucial for applications in materials science and pharmaceuticals.
Organocatalytic Systems for Chirality Induction
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for inducing chirality. In naphthalene synthesis, this is particularly relevant for creating enantiomerically enriched products. For example, an organocatalytic approach for synthesizing highly fluorescent naphthalene derivatives has been reported, proceeding through a hydrogen atom transfer mechanism under mild, neat conditions. researchgate.net
A key area where organocatalysis excels is in the synthesis of atropisomers—stereoisomers arising from restricted rotation around a single bond. The asymmetric synthesis of quinoline-naphthalene atropisomers has been achieved using a chiral phosphoric acid-catalyzed Povarov reaction followed by an oxidation step. acs.org This strategy provides access to functionalized atropisomers with excellent yields and high enantioselectivity. acs.org Similarly, chiral bifunctional organocatalysts have been used in sequential asymmetric annulation and oxidative central-to-axial chirality transfer reactions to build complex chiral heterocyclic systems. mdpi.com These methods highlight the potential of organocatalysis to control the three-dimensional structure of complex naphthyl systems.
Metal-Catalyzed Coupling and Functionalization Reactions
Transition metal catalysis has revolutionized the functionalization of aromatic rings. youtube.com For naphthalenes, these methods allow for the direct introduction of functional groups at specific positions, often through C-H activation strategies. nih.gov The choice of directing group and metal catalyst is crucial for controlling regioselectivity. researchgate.net
Ruthenium-catalyzed δ-bond activation, induced by a tertiary phosphine directing group, has enabled the remote C5-selective functionalization of naphthalene, overriding traditional selectivity patterns. acs.org Rhodium catalysts have also been employed for phosphine-directed C-H arylation to create polyarylated ligands. researchgate.net
Cross-coupling reactions are also fundamental. The regioselective synthesis of naphthothiophenes, for example, has been accomplished using site-selective Suzuki and Sonogashira coupling reactions, followed by a ring-closing metathesis. acs.org These reactions demonstrate the modularity of metal-catalyzed methods in building complex, fused aromatic systems from simpler, functionalized naphthalene precursors.
| Reaction Type | Catalyst System | Substrate/Directing Group | Outcome | Reference |
| Remote C-H Alkylation | Ruthenium (Ru) | Tertiary Phosphine | C5-selective functionalization of naphthalene | acs.org |
| C-H Alkenylation | Rhodium (Rh) / Cu(OPiv)₂ | Naphthalene | β-selective alkenylation | researchgate.net |
| C-H Arylation | Rhodium (Rh) | Diphenylphosphino group | peri-functionalization of polycyclic aromatic hydrocarbons | researchgate.net |
| Cross-Coupling | Palladium (Pd) | Thiophene derivatives | Synthesis of Naphthothiophenes | acs.org |
Heterogeneous Catalysis for Reaction Efficiency
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offers significant advantages in terms of catalyst separation, recyclability, and suitability for continuous flow processes. youtube.com These benefits are highly desirable for industrial-scale chemical production. youtube.com
In the context of naphthalene chemistry, heterogeneous catalysts have been screened for selective oxidation reactions. Combinatorial screening using laser-induced fluorescence imaging identified a ternary V-Sn-Mo-O catalyst that showed significantly higher activity for converting naphthalene to naphthoquinone compared to pure V₂O₅. nih.govacs.org For hydrogenation reactions, which are key in petroleum refining, catalysts containing noble metals like Rhodium and Palladium supported on mesoporous materials such as MCM-41 have been investigated for the hydrogenation of naphthalene to tetralin and other products. researchgate.net
More recently, novel heterogeneous systems like Johnson solid gold nanoclusters have been developed as efficient and recyclable visible-light photocatalysts for complex reactions like the Fukuyama indole (B1671886) synthesis, demonstrating compatibility with naphthalene-based substrates. acs.org These advances in heterogeneous catalysis provide more sustainable and efficient routes for the synthesis and modification of naphthalene derivatives.
Stereoselective Synthesis and Atropisomerism in Naphthyl Systems
Stereoselectivity, the control of the three-dimensional arrangement of atoms, is a critical aspect of modern chemical synthesis. youtube.com In naphthyl systems, this often involves managing stereocenters or a form of axial chirality known as atropisomerism. nih.gov
Atropisomerism occurs when rotation around a single bond is severely restricted due to steric hindrance, leading to stable, isolable enantiomers or diastereomers. youtube.comyoutube.com This phenomenon is common in biaryl compounds with bulky ortho-substituents and is highly relevant to complex naphthyl derivatives that are part of a larger, sterically hindered structure. youtube.com For atropisomers to be stable at room temperature, the rotational energy barrier must be sufficiently high. youtube.com
The synthesis of such molecules requires stereoselective methods. A prominent strategy is the conversion of point chirality (a stereocenter) to axial chirality (an atropisomeric axis). For instance, the enantioselective synthesis of atropisomeric 2-arylbenzoindoles and quinoline-naphthalene derivatives has been achieved through strategies involving an initial asymmetric reaction to set a stereocenter, followed by an aromatization step that translates this chirality to the biaryl axis. acs.orgmdpi.com The study of atropisomerism is crucial, as the distinct spatial arrangement of atropisomers can lead to different biological activities, a well-known consideration in drug design. academie-sciences.fr
Enantioselective Approaches for Chiral Centers
The creation of specific enantiomers of chiral molecules is a significant challenge in organic synthesis. For naphthalene derivatives, one powerful strategy is the catalytic asymmetric dearomatization (CADA), which transforms a flat, aromatic system into a three-dimensional structure with defined stereocenters. nih.gov This approach is pivotal for generating enantioenriched polycyclic scaffolds from simple aromatic precursors. nih.govnih.gov
Recent advances have demonstrated the utility of transition metal catalysis in achieving high levels of enantioselectivity in the dearomatization of naphthalenes. For instance, a silver-mediated enantioselective aza-electrophilic dearomatization has been developed for vinylnaphthalenes. nih.govresearchgate.net This method employs a chiral phosphine ligand in conjunction with a silver salt to facilitate a formal [4+2] cycloaddition with azodicarboxylates, yielding chiral polyheterocycles with excellent yield and enantiomeric ratio (e.r.). nih.govresearchgate.net The reaction proceeds through the formation of an aziridinium (B1262131) intermediate, which triggers the subsequent dearomatization of the naphthalene ring. nih.gov Fine-tuning of the chiral ligand and reaction temperature has proven crucial for maximizing stereocontrol. nih.gov
Another innovative approach involves a Gadolinium(III)-catalyzed asymmetric [4+2] photocycloaddition. nih.govacs.org Using a chiral PyBox ligand, this visible-light-enabled method effectively dearomatizes naphthalene derivatives, producing highly enantioenriched bridged polycycles with high diastereoselectivity and enantiomeric excess (ee). nih.govacs.org The chiral Gd(III) complex plays a dual role in regulating both the reactivity and the selectivity of the reaction in the excited state. nih.gov
These methodologies, while not demonstrated on this compound itself, provide a conceptual framework for the enantioselective synthesis of functional analogues by introducing chiral centers into the naphthalene core.
Table 1: Catalytic Asymmetric Dearomatization of Naphthalene Derivatives
| Reaction Type | Catalyst/Ligand System | Substrate Type | Product Type | Yield | Enantioselectivity | Ref |
|---|---|---|---|---|---|---|
| Aza-electrophilic Dearomatization | AgSbF₆ / (S)-MOP | Vinylnaphthalenes | Chiral Polyheterocycles | up to 97% | up to 98:2 e.r. | nih.gov |
| Aza-electrophilic Dearomatization | Silver-mediated / Chiral Phosphine | Vinylnaphthalenes | Chiral Polyheterocycles | up to 99% | up to 99:1 e.r. | nih.govresearchgate.net |
| [4+2] Photocycloaddition | Gd(OTf)₃ / Chiral PyBox | Naphthalenes | Bridged Polycycles | up to 96% | >99% ee | nih.govacs.org |
Control of Axial Chirality through Steric and Electronic Interactions
Axial chirality arises from hindered rotation around a single bond, most commonly an aryl-aryl bond, leading to stable, non-interconverting atropisomers. acs.org The synthesis of such molecules, particularly axially chiral biaryls, is of significant interest for their applications as chiral ligands in asymmetric catalysis. researchgate.netnih.gov The control of axial chirality is fundamentally governed by the steric bulk and electronic properties of the substituents ortho to the axis of rotation.
For functional analogues of this compound, axial chirality could be introduced by forming a biaryl system where the naphthalene core is one of the aryl partners. The amino group at the 1-position and another substituent at the 8-position of the naphthalene ring can provide the necessary steric hindrance to prevent free rotation. nih.gov The synthesis of these atropisomers in an enantioselective manner is a significant synthetic challenge.
Atroposelective C-H functionalization has emerged as a powerful strategy. rsc.org For example, palladium(II)-catalyzed atroposelective C-H olefination has been used to synthesize axially chiral biaryls. researchgate.netrsc.org In these reactions, a directing group on one of the aryl partners is used to guide the C-H activation and subsequent coupling. A free amine or an amide group, such as the one present in this compound, can serve as an effective directing group. researchgate.netrsc.org The use of a chiral ligand, such as a chiral phosphoric acid (CPA) or an amino acid derivative, in conjunction with the metal catalyst, allows for the differentiation of the two atropisomeric transition states, leading to the preferential formation of one enantiomer. researchgate.netacs.org These methods can produce axially chiral biaryls in good yields and with high enantioselectivities. rsc.org
The stability of the resulting atropisomers is critical. The rotational barrier must be high enough to prevent racemization at ambient or elevated temperatures. acs.org This is influenced by the size of the ortho-substituents; larger groups lead to higher rotational barriers. rsc.org Electronic effects also play a role; intramolecular interactions such as hydrogen bonding can further stabilize a particular conformation and increase the energy barrier to rotation. For instance, the presence of substituents capable of forming hydrogen bonds can lock the conformation, thereby controlling the axial chirality. acs.org The design of axially chiral naphthalene-based compounds therefore requires a careful balance of steric and electronic factors to achieve both high enantioselectivity in the synthesis and configurational stability of the product. acs.orgrsc.org
Table 2: Atroposelective Synthesis of Axially Chiral Biaryls
| Reaction Type | Catalyst/Ligand System | Directing Group | Product Type | Yield | Enantioselectivity | Ref |
|---|---|---|---|---|---|---|
| C-H Olefination | Pd(OAc)₂ / L-pGlu-OH | N,N-disubstituted amide | Biaryl-2-carboxamides | up to 96% | up to 99% ee | rsc.org |
| C-H Olefination | Pd(OAc)₂ / Chiral Phosphoric Acid (SPA) | Free amine | Biaryl-2-amines | Good yields | up to 97% ee | researchgate.net |
| Direct Arylation | Chiral Phosphoric Acid | 2-Naphthol | Biaryldiols | Good yields | Excellent | acs.org |
Iii. Elucidation of Reaction Mechanisms and Pathway Dynamics
Reactivity of the Amino Moiety: Condensation and Nitrogen-Containing Heterocycle Formation
The primary amino group at the C1 position is a potent nucleophile and a key functional handle for constructing more complex molecular architectures, particularly nitrogen-containing heterocyclic systems. Its reactivity is centered on condensation reactions with carbonyl compounds.
The reaction of the amino group with an aldehyde or ketone results in the formation of an imine (or Schiff base), a dynamic covalent bond that is reversible. masterorganicchemistry.com This process is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com
The kinetics of imine formation are influenced by factors such as pH, temperature, and the electronic nature of the reactants. researchgate.net For aromatic amines like 1-aminonaphthalene-7-carboxaldehyde, the electron-donating nature of the naphthalene (B1677914) ring system can modulate the nucleophilicity of the amino group. In competitive reaction environments, the formation of different imines can be under either kinetic or thermodynamic control. For instance, in studies involving other amine-aldehyde systems, one imine product might form faster (the kinetic product), while another is more stable and predominates over time (the thermodynamic product). nih.govnih.gov
Table 1: Factors Influencing Imine Formation Dynamics
| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |
|---|---|---|
| pH | Optimal rate typically in mildly acidic conditions (pH 4-6) to activate the carbonyl without fully protonating the amine. masterorganicchemistry.com | Shifts in pH can alter the position of the equilibrium by affecting the stability of reactants and products. researchgate.net |
| Amine Nucleophilicity | More nucleophilic amines generally react faster. | Does not directly determine the final equilibrium position, which depends on the stability of the resulting imine. |
| Aldehyde Electrophilicity | More electrophilic aldehydes react faster. | More stable conjugated imine systems are thermodynamically favored. |
| Solvent | Polar aprotic solvents can facilitate the reaction; removal of water drives the equilibrium toward the product. masterorganicchemistry.com | The polarity and protic nature of the solvent affect the stability of all species involved. |
This table presents generalized principles of imine formation.
The dual functionality of this compound is a precursor for various cyclization reactions. Intermolecularly, it can participate in multicomponent reactions to form complex heterocycles. A prime example, demonstrated by the related 1-aminonaphthalene-2-carboxaldehyde, is the Friedländer annulation for quinoline (B57606) synthesis. In this reaction, the aminonaphthalene carboxaldehyde condenses with a ketone or aldehyde containing an α-methylene group under basic conditions to construct a new pyridine (B92270) ring, yielding a benzo[g]quinoline derivative. The electron-donating amino group in such systems has been observed to reduce the electrophilicity of the aldehyde, leading to longer reaction times compared to analogues with electron-withdrawing groups.
Intramolecular cyclization is less likely for the 1,7-isomer due to the significant distance and strain required to bridge the C7-aldehyde and the C1-amino group. However, if the molecule first undergoes a reaction at the aldehyde with a reagent that introduces a new reactive site, subsequent intramolecular cyclization involving the amino group could be envisioned.
Reactivity of the Carboxaldehyde Moiety: Carbonyl Electrophilicity
The carboxaldehyde group at the C7 position is an electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity is influenced by the electron-donating character of the amino group, transmitted through the naphthalene π-system, which can slightly reduce its electrophilicity.
The carbonyl carbon of the aldehyde is a classic site for nucleophilic addition. A variety of nucleophiles, including organometallic reagents (e.g., Grignard or organolithium reagents), enolates, and heteroatomic nucleophiles (e.g., alcohols, thiols, amines), can add to the carbonyl. nih.gov For instance, reaction with primary amines would lead to imine formation as discussed previously, while reaction with secondary amines could lead to the formation of an enamine if an α-proton is available, or an aminal. Reaction with alcohols under acidic catalysis would yield an acetal.
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized or reduced.
Oxidation: The aldehyde can be oxidized to the corresponding 1-aminonaphthalene-7-carboxylic acid. Common laboratory reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant is crucial to avoid side reactions, such as oxidation of the amino group or the aromatic ring.
Reduction: The aldehyde can be reduced to a primary alcohol, yielding 1-aminonaphthalene-7-methanol. Typical reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed, although conditions must be controlled to prevent reduction of the naphthalene ring. wikipedia.org
Table 2: Common Transformations of the Aldehyde Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄), Silver Oxide (Ag₂O) | Carboxylic Acid |
| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Nucleophilic Addition | Grignard Reagent (R-MgX) | Secondary Alcohol |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |
| Acetal Formation | Alcohol (R-OH), Acid Catalyst | Acetal |
This table outlines general reactions applicable to aromatic aldehydes.
Through-Space and Peri-Interaction Effects on Reactivity
In the naphthalene ring system, substituents at the 1 and 8 positions are subject to strong steric and electronic interactions known as peri-interactions, due to their close spatial proximity. znaturforsch.com These interactions can cause significant distortion of the naphthalene skeleton and influence the reactivity of the involved functional groups. znaturforsch.com
In this compound, the amino and aldehyde groups are in a 1,7-relationship, meaning they are not subject to the direct, sterically demanding peri-interaction. However, through-space electronic interactions and effects transmitted through the conjugated π-system are still significant. The electron-donating amino group (a +R group) increases the electron density of the entire ring system, including the region of the carboxaldehyde group. This electronic effect reduces the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted naphthaldehyde. This phenomenon has been observed in the 1,2-isomer, where the amino group prolongs the reaction times of Friedländer synthesis by deactivating the aldehyde. While not a direct steric clash, the spatial arrangement of the functional groups in the 1,7-isomer may influence the molecule's conformation and the orientation of its dipole moment, which could affect its interactions with catalysts, solvents, and other reactants in the transition state.
Conformational Control and Stereoelectronic Effects
The reactivity and interaction of this compound would be significantly governed by its conformational preferences and the stereoelectronic effects arising from the interplay between the amino and aldehyde groups. The naphthalene skeleton is largely planar, but the orientation of the amino (-NH₂) and formyl (-CHO) substituents relative to the ring and to each other will be critical.
Rotation around the C-N and C-C bonds connecting the substituents to the naphthalene ring would lead to different conformers. The electronic nature of the substituents—the electron-donating amino group and the electron-withdrawing aldehyde group—would influence the electron density distribution across the aromatic system. This, in turn, would dictate the preferred rotational conformations to maximize orbital overlap and minimize steric hindrance. For instance, the alignment of the aldehyde group's π-system with that of the naphthalene ring would be favored, but could be influenced by steric interactions with the proximate hydrogen atom on the ring.
Intramolecular Hydrogen Bonding Influences
Intramolecular hydrogen bonding can play a crucial role in dictating the conformation and reactivity of a molecule. In the case of this compound, the formation of a direct, strong intramolecular hydrogen bond between the amino group at the C1 position and the aldehyde group at the C7 position is geometrically improbable. The significant distance and the rigid naphthalene framework separating these two groups would prevent the formation of a stable, low-energy hydrogen-bonded ring structure, which is more commonly observed in isomers where the functional groups are in closer proximity (e.g., ortho-substituted).
While direct hydrogen bonding is unlikely, long-range electrostatic interactions between the partially positive hydrogen atoms of the amino group and the partially negative oxygen atom of the aldehyde could still have a subtle influence on the conformational equilibrium. However, this effect is expected to be minor compared to the more dominant steric and electronic factors. In the absence of a strong intramolecular hydrogen bond, intermolecular hydrogen bonding in the solid state or in solution would likely be a more significant factor in its physical properties and reactivity.
Advanced Mechanistic Investigations
Advanced mechanistic investigations, including the identification of reaction intermediates and computational profiling of transition states, are essential for a comprehensive understanding of a compound's reactivity. As no specific studies on this compound are available, this section outlines the general approaches that would be employed for such investigations.
Identification and Characterization of Reaction Intermediates
The identification and characterization of transient species are fundamental to elucidating reaction pathways. For reactions involving this compound, such as condensations, oxidations, or reductions, various spectroscopic techniques could be employed to detect and characterize intermediates.
For instance, in a hypothetical condensation reaction, such as the formation of a Schiff base with a primary amine, intermediates like hemiaminals could potentially be observed. Low-temperature NMR spectroscopy would be a powerful tool for this purpose, potentially allowing for the direct observation of these transient species. Isotopic labeling studies, where a specific atom is replaced by its isotope (e.g., deuterium (B1214612) labeling), could also provide valuable insights into the reaction mechanism by tracking the fate of the label throughout the reaction.
Table 1: Potential Intermediates in Reactions of this compound
| Reaction Type | Potential Intermediate(s) | Method of Investigation |
| Schiff Base Formation | Hemiaminal | Low-Temperature NMR, Isotopic Labeling |
| Reduction of Aldehyde | Hemiacetal (if in alcohol solvent) | In-situ IR Spectroscopy, NMR |
| Oxidation of Aldehyde | Hydrated Aldehyde | Spectroscopic analysis in aqueous media |
This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not available.
Transition State Profiling using Computational Methods
Computational chemistry provides a powerful avenue for exploring reaction mechanisms, especially for uncharacterized compounds. Density Functional Theory (DFT) and other quantum chemical methods could be used to model the reaction pathways of this compound.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a given reaction can be constructed. This would allow for the determination of activation energies, which are crucial for understanding reaction kinetics. For example, in a hypothetical reaction, computational modeling could predict the most likely transition state structure, providing insights into the geometry and electronic distribution at the point of highest energy along the reaction coordinate. These computational models could also be used to rationalize the stereoelectronic effects discussed earlier, providing a quantitative measure of their influence on the reaction's feasibility and outcome.
Table 2: Computational Approaches for Mechanistic Investigation
| Computational Method | Information Obtained | Relevance to this compound |
| Density Functional Theory (DFT) | Ground state geometries, reaction energy profiles, activation energies | Predicting conformational preferences and reaction kinetics. |
| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis spectra | Predicting spectroscopic properties to aid in experimental characterization. |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions | Quantifying electronic effects of amino and aldehyde groups. |
This table represents standard computational methods that could be applied to study this compound.
Iv. Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For 1-Aminonaphthalene-7-carboxaldehyde, the key functional groups—amino (-NH₂), aldehyde (-CHO), and the substituted naphthalene (B1677914) ring—exhibit characteristic absorption frequencies.
The primary amine group (-NH₂) is identified by a pair of medium-intensity stretching vibrations in the region of 3400-3300 cm⁻¹. The aldehyde group presents two distinct features: a strong C=O stretching band typically appearing around 1700-1680 cm⁻¹ and a characteristic C-H stretching vibration near 2850-2750 cm⁻¹. The aromatic naphthalene core is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ range. researchgate.netnist.gov
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3300 | Medium |
| Aromatic | C-H Stretch | 3100 - 3000 | Variable |
| Aldehyde (-CHO) | C-H Stretch | 2850 - 2750 | Medium, often two bands |
| Aldehyde (-CHO) | C=O Stretch | 1700 - 1680 | Strong |
| Aromatic | C=C Ring Stretch | 1600 - 1450 | Medium to Strong |
| Amino (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium |
| Aromatic | C-H Out-of-Plane Bend | 900 - 675 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms.
¹H and ¹³C NMR spectra reveal the number of chemically non-equivalent protons and carbons and provide clues about their electronic environment.
In the ¹H NMR spectrum of this compound, the aldehyde proton (-CHO) is expected to be the most downfield-shifted signal, typically appearing as a singlet in the δ 9.5-10.5 ppm region due to the strong deshielding effect of the carbonyl group. oregonstate.educhemicalbook.com The protons on the naphthalene ring will resonate in the aromatic region (δ 7.0-9.0 ppm), with their precise shifts and coupling patterns determined by the electronic effects of the amino and aldehyde substituents. The amino group protons (-NH₂) usually appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. ucl.ac.uk
The ¹³C NMR spectrum provides information on the carbon skeleton. The aldehyde carbonyl carbon is highly deshielded and typically resonates in the δ 190-200 ppm range. rsc.org The aromatic carbons of the naphthalene ring will appear between δ 110-150 ppm. The carbon atom attached to the amino group (C1) will be shifted upfield relative to unsubstituted naphthalene, while the carbon attached to the aldehyde group (C7) and the carbonyl carbon itself will be shifted downfield.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Aldehyde Proton | ¹H | 9.5 - 10.5 | Singlet, highly deshielded |
| Aromatic Protons | ¹H | 7.0 - 9.0 | Complex multiplets due to substitution |
| Amino Protons | ¹H | Variable (e.g., 3.5 - 5.0) | Broad singlet, solvent-dependent |
| Aldehyde Carbonyl | ¹³C | 190 - 200 | Deshielded by oxygen |
| Aromatic Carbons | ¹³C | 110 - 150 | Shifts influenced by substituents |
For unambiguous assignment of the complex proton and carbon signals, especially in the crowded aromatic region, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity of the protons around each of the naphthalene rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon signal.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within the molecule. The naphthalene ring is a natural chromophore. The presence of the electron-donating amino group (an auxochrome) and the electron-withdrawing aldehyde group extends the conjugation and influences the energy of the electronic transitions.
Compared to unsubstituted naphthalene, the absorption maxima (λ_max) of this compound are expected to be red-shifted (shifted to longer wavelengths) due to this extended conjugation. The amino group, in particular, is known to cause significant red shifts in the absorption spectra of naphthalenes. researchgate.net The compound is likely to be colored, appearing yellow or orange. beilstein-journals.org
Many aminonaphthalene derivatives are also fluorescent. researchgate.netaatbio.com Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence, emitting light at a longer wavelength than it absorbs (the Stokes shift). The emission properties, including the quantum yield and lifetime, would be sensitive to the solvent polarity, reflecting changes in the charge distribution of the molecule in its excited state. The combination of a donor (amino) and acceptor (aldehyde) group can promote intramolecular charge transfer (ICT) upon excitation, a phenomenon often associated with strong solvent-dependent fluorescence. ekb.eg
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy would be employed to identify the electronic transitions within the molecule. The absorption of ultraviolet and visible light by this compound would promote electrons from a ground electronic state to a higher energy excited state. The resulting spectrum, a plot of absorbance versus wavelength, would reveal characteristic absorption maxima (λmax). These peaks would likely correspond to π→π* transitions, associated with the conjugated aromatic system of the naphthalene core, and potentially n→π* transitions, involving the non-bonding electrons of the amino and carbonyl groups. The solvent environment can influence the position and intensity of these bands.
Table 4.3.1: Electronic Absorption Data for this compound (No experimental data available)
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assigned Transition |
|---|
Fluorescence Spectroscopy for Photophysical Properties (e.g., Quantum Yields, Solvatochromism)
Fluorescence spectroscopy would provide insights into the molecule's de-excitation pathways from the excited state. As a substituted naphthalene, it is expected to be fluorescent. Key properties to be measured would include the emission maximum, the fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process, and the fluorescence lifetime. A study of solvatochromism, the change in spectral properties with solvent polarity, would be particularly revealing. Due to the presence of both an electron-donating amino group and an electron-withdrawing aldehyde group, the molecule likely possesses a significant dipole moment that changes upon excitation, leading to shifts in the emission wavelength in different solvents.
Table 4.3.2: Photophysical Properties of this compound (No experimental data available)
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
|---|
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. This technique would provide precise coordinates for each atom, allowing for a detailed analysis of its molecular geometry and how it arranges itself in a crystal lattice.
Detailed Analysis of Bond Lengths, Angles, and Dihedral Angles
A crystallographic study would yield a wealth of data on the molecule's internal geometry. This includes the precise lengths of all covalent bonds, the angles between them, and the dihedral angles that describe the conformation of the molecule, such as the planarity of the naphthalene ring system and the orientation of the amino and carboxaldehyde substituents relative to the ring.
Table 4.4.1: Selected Bond Lengths, Angles, and Dihedral Angles for this compound (No crystallographic data available)
| Parameter | Atom(s) Involved | Value (Å or °) |
|---|---|---|
| Bond Length | C1-N | Data Not Available |
| Bond Length | C7-C(aldehyde) | Data Not Available |
| Bond Length | C(aldehyde)=O | Data Not Available |
| Bond Angle | C2-C1-N | Data Not Available |
| Bond Angle | C8-C7-C(aldehyde) | Data Not Available |
| Dihedral Angle | C2-C1-N-H | Data Not Available |
V. Computational Chemistry and Theoretical Chemical Studies
Reaction Mechanism Simulations and Energetic Landscapes
Potential Energy Surface (PES) Scans for Conformational and Reaction Pathways
Until dedicated computational research on 1-Aminonaphthalene-7-carboxaldehyde is performed and published, a detailed article on its theoretical chemistry cannot be accurately generated.
Identification and Characterization of Transition States
The study of reaction mechanisms involving this compound, such as its synthesis, degradation, or interaction with biological targets, necessitates the identification and characterization of transition states. Computational methods, particularly those based on density functional theory (DFT), are instrumental in locating these high-energy structures that connect reactants, intermediates, and products on the potential energy surface.
By employing techniques like synchronous transit-guided quasi-Newton (STQN) methods or dimer methods, researchers can pinpoint the geometry of transition states. Once located, frequency calculations are crucial. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The value of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state.
For a hypothetical reaction involving the intramolecular proton transfer from the amino group to the carbonyl oxygen in this compound, a transition state would be characterized by an elongated N-H bond, a partially formed O-H bond, and specific bond angles within the newly forming six-membered ring. The energy of this transition state, relative to the ground state, determines the activation energy of the reaction, a key parameter in understanding its kinetics.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics
While quantum mechanical calculations provide detailed information about static structures, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms of the molecule, MD simulations can explore its conformational landscape and flexibility.
These simulations can reveal the rotational dynamics of the amino and carboxaldehyde substituents. For instance, the rotation of the -NH2 and -CHO groups relative to the naphthalene (B1677914) plane can be studied, identifying the most stable conformations and the energy barriers between them. The planarity of the molecule, influenced by the electronic conjugation between the donor amino group and the acceptor carboxaldehyde group, can also be assessed. MD simulations in the presence of explicit solvent molecules can further elucidate the role of solvent in stabilizing or destabilizing certain conformations and the dynamics of solvent-solute interactions.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting the various spectra of this compound, providing a direct link between the molecule's structure and its experimental spectroscopic signatures.
Computational Simulation of Vibrational Spectra
The vibrational spectrum of this compound can be simulated using DFT calculations. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which, when diagonalized, yields the vibrational frequencies and their corresponding normal modes. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions.
For this compound, key vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the carboxaldehyde group, and various C-C and C-H vibrations of the naphthalene ring. The calculated intensities of these vibrations also help in predicting the appearance of the experimental spectrum.
Table 1: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| N-H Asymmetric Stretch | 3450 | Stretching of the N-H bonds in the amino group |
| N-H Symmetric Stretch | 3350 | Stretching of the N-H bonds in the amino group |
| C-H (Aldehyde) Stretch | 2850 | Stretching of the C-H bond in the carboxaldehyde group |
| C=O Stretch | 1680 | Stretching of the carbonyl double bond |
| C=C Aromatic Stretch | 1600-1450 | Stretching vibrations of the naphthalene ring |
| N-H Scissoring | 1620 | Bending motion of the amino group |
| C-N Stretch | 1340 | Stretching of the carbon-nitrogen bond |
Note: This data is illustrative and based on typical values for similar functional groups. Actual values would require specific DFT calculations for this molecule.
Theoretical Calculation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in the proposed structure. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts are derived.
The calculated chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms of this compound would be highly sensitive to the electronic environment of each nucleus. For instance, the proton of the carboxaldehyde group would be expected to have a significantly downfield chemical shift due to the deshielding effect of the carbonyl group. The aromatic protons would exhibit a complex splitting pattern influenced by the positions of the amino and carboxaldehyde substituents.
Table 2: Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Position | Hypothetical Chemical Shift (ppm) |
| C1 (C-NH₂) | 145.2 |
| C2 | 118.5 |
| C3 | 125.8 |
| C4 | 128.1 |
| C4a | 134.5 |
| C5 | 126.3 |
| C6 | 129.7 |
| C7 (C-CHO) | 136.8 |
| C8 | 124.2 |
| C8a | 127.9 |
| C=O | 192.5 |
Note: This data is for illustrative purposes. Accurate predictions require specific GIAO-DFT calculations.
Prediction of Electronic Absorption and Emission Spectra
The electronic absorption and emission spectra of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the energies of electronic transitions between the ground state and various excited states, which correspond to the absorption of light (UV-Vis spectrum), and the transitions from the lowest excited state back to the ground state, which relate to fluorescence.
Due to the presence of the electron-donating amino group and the electron-withdrawing carboxaldehyde group, this compound is expected to exhibit intramolecular charge transfer (ICT) character in its excited states. TD-DFT calculations can predict the energies of these ICT transitions and the corresponding oscillator strengths, which determine the intensity of the absorption bands. The calculations can also be used to simulate the emission spectrum by optimizing the geometry of the first excited state.
Studies of Non-Covalent Interactions
Non-covalent interactions play a crucial role in the structure, stability, and intermolecular recognition of this compound. These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, can be studied using various computational techniques.
Investigation of NH···π Interactions and their Energetic Contributions
In the unique architecture of this compound, the amino group (-NH₂) at the 1-position and the carboxaldehyde group (-CHO) at the 7-position are positioned in a peri-like arrangement, creating a fascinating platform for studying intramolecular interactions. One of the most significant of these is the NH···π interaction, where one of the hydrogen atoms of the amino group can interact with the electron-rich π-system of the naphthalene ring.
Computational studies on analogous peri-disubstituted naphthalenes have demonstrated the importance of such interactions in stabilizing specific conformations. researchgate.netacs.org Theoretical modeling, often employing Density Functional Theory (DFT), allows for the precise calculation of the geometric parameters and energetic contributions of these NH···π bonds. The amino group can orient itself in such a way that one of its N-H bonds points towards the π-cloud of the adjacent aromatic ring, leading to a stabilizing interaction.
The strength of this interaction is sensitive to the electronic nature of the substituents on the naphthalene core. The presence of the electron-withdrawing carboxaldehyde group at the 7-position can modulate the electron density of the naphthalene π-system, which in turn influences the strength of the NH···π interaction. Theoretical calculations can quantify this effect, often through methods like Natural Bond Orbital (NBO) analysis, which elucidates the charge transfer between the interacting orbitals.
To illustrate the typical findings from such computational investigations, the following data table, based on theoretical calculations for similar peri-disubstituted naphthalene systems, outlines the key parameters associated with the NH···π interaction.
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) (N-H···π-centroid) | Estimated Interaction Energy (kcal/mol) |
| Intramolecular NH···π | 2.20 - 2.50 | 140 - 160 | -2.5 to -4.0 |
This interactive table provides a summary of typical geometric and energetic parameters for intramolecular NH···π interactions in related naphthalene systems as determined by computational models.
Analysis of Hydrogen Bonding and Other Weak Interactions
Beyond the NH···π interaction, this compound is also a candidate for the formation of intramolecular hydrogen bonds. A plausible and significant hydrogen bond can form between the amino group and the oxygen atom of the carboxaldehyde group (N-H···O). This interaction would lead to the formation of a seven-membered ring, a structural motif known to contribute to conformational stability in various organic molecules. researchgate.net
Computational analyses, including DFT calculations and Atoms in Molecules (AIM) theory, are pivotal in characterizing these hydrogen bonds. nih.govnih.gov These methods can determine the bond path, the electron density at the bond critical point (a measure of bond strength), and the energetic stabilization afforded by the hydrogen bond.
The following table summarizes the characteristics of the various weak interactions that are theoretically expected to occur in this compound, based on studies of analogous molecules.
| Interaction | Donor | Acceptor | Typical Distance (Å) | Estimated Energy (kcal/mol) |
| Hydrogen Bond | N-H (amino) | O (carbonyl) | 1.80 - 2.10 | -4.0 to -7.0 |
| Weak Hydrogen Bond | C-H (aromatic) | O (carbonyl) | 2.30 - 2.70 | -0.5 to -1.5 |
| Weak Hydrogen Bond | C-H (aldehyde) | π-system | 2.50 - 2.90 | -0.3 to -1.0 |
This interactive table outlines the predicted weak intramolecular interactions in this compound, with data extrapolated from computational studies on similar molecular structures.
Vi. Derivatization Strategies and Applications in Advanced Analytical Chemistry
Development of Fluorescent Probes and Chemosensors
The development of fluorescent probes and chemosensors is a cornerstone of modern analytical chemistry, enabling the sensitive and selective detection of a wide array of analytes. The fundamental design of such tools relies on the integration of a fluorophore (a molecule that can emit light) with a receptor (a unit that selectively binds to the target analyte). The interaction between the receptor and the analyte then triggers a measurable change in the fluorescence properties of the fluorophore.
The selectivity of a fluorescent probe is dictated by the design of its recognition unit. This is typically achieved by incorporating specific functional groups or cavities that are complementary in size, shape, and chemical nature to the target analyte. Common recognition strategies include:
Host-Guest Chemistry: Utilizing macrocyclic compounds like crown ethers, cyclodextrins, or calixarenes that can encapsulate specific ions or small molecules.
Metal-Ligand Coordination: Incorporating ligands that have a high affinity for specific metal ions.
Hydrogen Bonding: Designing molecules with specific hydrogen bond donors and acceptors to interact with the target.
Covalent Bond Formation: Engineering reactive sites that selectively form covalent bonds with the analyte, leading to a significant change in the fluorophore's environment.
For a molecule like 1-Aminonaphthalene-7-carboxaldehyde, the amino and aldehyde groups could theoretically serve as reaction sites to attach such recognition moieties.
Once the analyte binds to the receptor, the change in fluorescence is typically governed by one of several photophysical mechanisms:
Photoinduced Electron Transfer (PET): In a typical PET sensor, the receptor and fluorophore are electronically decoupled in the unbound state. The receptor has a redox potential that allows it to quench the fluorescence of the nearby fluorophore by transferring an electron. Upon analyte binding, the receptor's redox potential is altered, inhibiting the PET process and "turning on" the fluorescence.
Intramolecular Charge Transfer (ICT): ICT-based probes possess an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron moves from the donor to the acceptor, creating a charge-separated excited state that is highly sensitive to the local environment. Analyte binding can alter the efficiency of this charge transfer, leading to a shift in the emission wavelength or a change in intensity.
Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two. A FRET-based sensor can be designed where analyte binding causes a conformational change, altering the distance between the donor and acceptor and thus modulating the FRET efficiency.
Spectrophotometric Derivatization for Quantitative Analytical Methods
Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a chemical substance. Derivatization is often employed to enhance the detectability of analytes that have low molar absorptivity or absorb light in a region of the spectrum with high interference.
The primary goal of spectrophotometric derivatization is to create a new compound (the derivative) with superior optical properties. This is typically achieved through reactions that:
Extend Conjugation: By reacting the analyte with a derivatizing agent, a larger system of alternating double and single bonds (a conjugated system) can be formed. This generally leads to an increase in the molar absorptivity (a measure of how strongly the substance absorbs light) and a bathochromic shift (a shift to a longer wavelength, or lambda max), which can move the absorbance peak to a more convenient region of the spectrum.
Introduce a Chromophore: If the analyte is colorless, a derivatizing agent that is itself a strong chromophore (a light-absorbing group) can be used to impart color to the analyte.
The aldehyde group in this compound could potentially react with various nucleophiles to form products with altered spectrophotometric properties.
Once a suitable derivatization reaction is established, a quantitative method can be developed. This involves creating a calibration model by preparing a series of standards with known concentrations of the analyte, performing the derivatization reaction, and measuring the absorbance of each standard. A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The detection limit, or the lowest concentration of an analyte that can be reliably detected, is a key performance characteristic of the method and is typically determined statistically from the calibration data.
Chromatographic Derivatization for Enhanced Separation and Detection
Chromatography is a powerful technique for separating the components of a mixture. Derivatization can be used in conjunction with chromatography to improve both the separation and the detection of analytes.
Pre-column or post-column derivatization can be employed to:
Improve Separation: By altering the polarity or volatility of the analytes, derivatization can enhance their separation on a given chromatographic column.
Enhance Detection: For analytes that lack a strong signal for a particular detector (e.g., a UV-Vis or fluorescence detector), derivatization with a reagent that introduces a UV-active or fluorescent tag can significantly improve sensitivity.
The amine or aldehyde functionality of this compound would make it a candidate for such derivatization reactions, either as the analyte being derivatized or as the reagent itself, though specific applications are not documented.
Pre-column Derivatization for Volatility and Detectability Enhancement
Pre-column derivatization is a powerful technique employed in chromatography to enhance the analytical properties of target molecules before their separation. This process can increase the volatility of analytes for gas chromatography (GC) or improve their detectability for high-performance liquid chromatography (HPLC). research-solution.com
The aldehyde group of this compound can react with primary and secondary amines, which are common functional groups in many biomolecules such as amino acids and neurotransmitters, to form stable Schiff bases. This reaction effectively tags the analyte with the fluorescent and UV-active naphthalene (B1677914) group, significantly enhancing its detectability by fluorescence or UV-Vis detectors in HPLC.
Conversely, the amino group of this compound can be utilized to derivatize carbonyl-containing compounds like ketones and aldehydes. This versatility allows for the analysis of a broad spectrum of compounds. The derivatization not only appends a detectable tag but can also alter the chromatographic behavior of the analyte, leading to improved separation from interfering matrix components.
Table 1: Hypothetical Pre-column Derivatization of Amino Acids with this compound for HPLC-Fluorescence Detection
| Amino Acid | Retention Time (min) | Limit of Detection (LOD) (fmol) |
| Glycine | 5.2 | 10 |
| Alanine | 6.8 | 12 |
| Valine | 9.1 | 15 |
| Phenylalanine | 12.5 | 8 |
This table presents hypothetical data to illustrate the potential enhancement in the analysis of amino acids following derivatization with this compound.
Post-column Derivatization for Specific Analytes
Post-column derivatization occurs after the analytes have been separated on the chromatographic column and before they reach the detector. This approach is particularly useful when the analytes are not amenable to pre-column derivatization or when the derivatization reaction is not compatible with the separation conditions.
In a post-column setup, the eluent from the chromatography column is mixed with a solution of this compound. For instance, after separating a mixture of primary amines, the derivatizing agent would react with these separated analytes in a reaction coil. The resulting fluorescent derivatives would then pass into the fluorescence detector, allowing for their sensitive and selective quantification. This method avoids potential issues of multiple derivative formation or altered chromatographic behavior that can sometimes occur with pre-column techniques.
Table 2: Potential Analytes for Post-column Derivatization with this compound
| Analyte Class | Functional Group Targeted | Potential Detection Method |
| Biogenic Amines | Primary/Secondary Amine | Fluorescence, UV-Vis |
| Ketosteroids | Carbonyl (Ketone) | Fluorescence, UV-Vis |
| Small Aldehydes | Carbonyl (Aldehyde) | Fluorescence, UV-Vis |
This table outlines potential classes of analytes that could be targeted using post-column derivatization with this compound.
On-Tissue Chemical Derivatization for Mass Spectrometry Imaging
Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules within a thin tissue section. nih.gov However, many small molecules, such as neurotransmitters and metabolites, are often difficult to detect directly by MSI due to their low ionization efficiency. On-tissue chemical derivatization (OTCD) addresses this challenge by reacting the analytes with a charge-carrying tag directly on the tissue surface, thereby enhancing their ionization and detection. nih.govacs.org
The bifunctional nature of this compound makes it an intriguing candidate for OTCD. The aldehyde group can react with primary amines present in various metabolites and neurotransmitters on the tissue. This reaction would introduce the naphthalene moiety, which can be readily ionized, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI. The amino group of the derivatizing agent could potentially be modified with a permanently charged group to further enhance ionization efficiency in positive ion mode.
For instance, in neurological studies, the spatial distribution of key amine-containing neurotransmitters like dopamine (B1211576) and serotonin (B10506) within brain tissue could be mapped with high sensitivity after on-tissue derivatization with this compound. Similarly, the amino group of the reagent could be used to target endogenous aldehydes and ketones, which are often markers of oxidative stress.
Table 3: Illustrative Research Findings for On-Tissue Derivatization
| Analyte | Tissue Type | Derivatization Reaction | Expected Outcome |
| Dopamine | Rat Brain Section | Schiff base formation with aldehyde group | Enhanced signal intensity and spatial localization in MSI |
| 4-Hydroxynonenal | Human Liver Biopsy | Reaction with amino group | Visualization of lipid peroxidation markers |
| GABA | Mouse Spinal Cord | Schiff base formation with aldehyde group | Mapping of inhibitory neurotransmitter distribution |
This table provides hypothetical examples of research applications for on-tissue derivatization using this compound, based on established principles of MSI and chemical derivatization.
Vii. Exploration of Biological Interaction Mechanisms Through Chemical Means
Molecular Recognition and Binding Mechanisms with Biomolecules
No specific studies detailing the interactions between 1-aminonaphthalene-7-carboxaldehyde and any enzymes have been identified. Research on related aminonaphthalene derivatives suggests that the amino and aldehyde groups could potentially participate in forming hydrogen bonds and covalent interactions, such as Schiff bases with primary amines on enzymes. However, without direct experimental evidence for the 7-carboxaldehyde isomer, any discussion would be purely speculative.
There is no available research on the binding of this compound to any biological receptors. Structure-activity relationship (SAR) studies on other substituted naphthalene (B1677914) compounds have explored their affinity for various receptors, but these findings cannot be directly extrapolated to the 7-carboxaldehyde isomer without specific experimental validation.
Supramolecular Assemblies in Mimetic Biological Environments
No studies have been found that investigate the formation of supramolecular assemblies involving this compound in environments that mimic biological systems. The potential for this compound to self-assemble or interact with other molecules to form larger, organized structures has not been reported in the scientific literature.
Theoretical Studies on Interactions with Biological Systems
No published molecular docking or molecular dynamics simulation studies have been found for this compound to predict its binding affinity with any biological targets. Such theoretical studies are crucial for understanding potential interactions at a molecular level but have not been performed or reported for this specific compound.
There are no specific structure-activity relationship (SAR) studies available for this compound. While SAR studies exist for various other naphthalene derivatives, the unique positioning of the amino and carboxaldehyde groups at the 1 and 7 positions, respectively, would necessitate dedicated research to understand its specific molecular interactions and biological activities.
Enzyme Catalytic Mechanism Studies (e.g., Biodegradation Pathways)
Extensive literature searches did not yield specific research findings on the enzyme catalytic mechanisms or biodegradation pathways for the compound This compound . The metabolic fate of this specific molecule within biological systems, particularly concerning its enzymatic degradation, remains an area with a notable absence of published research.
However, to provide a relevant framework, this section will detail the well-documented biodegradation pathways of structurally related compounds: naphthalene and 1-naphthylamine (B1663977) (1-aminonaphthalene) . The enzymatic processes involved in the degradation of these parent compounds offer insights into the potential metabolic routes that substituted naphthalenes might undergo. It is crucial to emphasize that the following information pertains to naphthalene and 1-naphthylamine and not directly to this compound.
Microbial degradation is a primary mechanism for the environmental breakdown of polycyclic aromatic hydrocarbons (PAHs) like naphthalene. mdpi.com This process is initiated by enzymes that introduce hydroxyl groups to the aromatic ring, leading to ring cleavage and eventual conversion to central metabolites. mdpi.com
Biodegradation of Naphthalene:
The bacterial degradation of naphthalene typically commences with an attack by a multicomponent enzyme system, naphthalene dioxygenase (NDO), which incorporates both atoms of molecular oxygen into the naphthalene ring to form cis-1,2-dihydroxy-1,2-dihydronaphthalene. nih.gov This initial step is followed by a series of enzymatic reactions. The pathway can proceed through several key intermediates, with salicylate (B1505791) being a major one. mdpi.comnih.gov From salicylate, the pathway can diverge, leading to either catechol or gentisate, which are then further metabolized. nih.govresearchgate.net
In some bacteria, particularly thermophilic species like Bacillus thermoleovorans, an alternative pathway has been identified where naphthalene degradation proceeds through intermediates such as 2-carboxycinnamic acid and phthalic acid, indicating a different initial oxidation step. nih.govvu.lt
The key enzymes and reactions in the aerobic degradation of naphthalene are summarized below:
| Step | Enzyme | Reaction | Intermediate(s) |
| 1 | Naphthalene Dioxygenase (NDO) | Dioxygenation of naphthalene | cis-1,2-Dihydroxy-1,2-dihydronaphthalene |
| 2 | cis-Dihydrodiol Dehydrogenase | Dehydrogenation | 1,2-Dihydroxynaphthalene |
| 3 | 1,2-Dihydroxynaphthalene Dioxygenase | Ring cleavage | 2-Hydroxychromene-2-carboxylate |
| 4 | 2-Hydroxychromene-2-carboxylate Isomerase | Isomerization | trans-o-Hydroxybenzylidenepyruvate |
| 5 | trans-o-Hydroxybenzylidenepyruvate Hydratase-aldolase | Hydrolysis and aldol (B89426) cleavage | Salicylaldehyde, Pyruvate |
| 6 | Salicylaldehyde Dehydrogenase | Oxidation | Salicylate |
| 7 | Salicylate Hydroxylase | Hydroxylation | Catechol or Gentisate |
Biodegradation of 1-Naphthylamine (1-Aminonaphthalene):
Recent research has elucidated the biodegradation pathway of 1-naphthylamine in Pseudomonas sp. strain JS3066. nih.govbiorxiv.orgnih.gov This pathway is distinct from the initial steps of naphthalene degradation and involves a novel enzymatic reaction.
The degradation is initiated by a glutamine synthetase-like enzyme, NpaA1, which catalyzes the glutamylation of 1-naphthylamine. nih.govbiorxiv.org This is followed by the action of a dioxygenase system. The proposed pathway involves the conversion of 1-naphthylamine to 1,2-dihydroxynaphthalene , a key intermediate also found in the naphthalene degradation pathway. nih.govbiorxiv.org From this point, the degradation proceeds through the well-established route involving salicylate and catechol. nih.govbiorxiv.org
The initial enzymatic steps in the biodegradation of 1-naphthylamine are detailed in the following table:
| Step | Enzyme System | Reaction | Intermediate(s) |
| 1 | NpaA1 (Glutamine Synthetase-like) | Glutamylation of 1-naphthylamine | γ-Glutamyl-1-naphthylamine |
| 2 | Dioxygenase System (npaA2-A5) | Oxidation | 1,2-Dihydroxynaphthalene |
The enzyme NpaA1 has been shown to have a broad substrate selectivity, capable of acting on various aniline (B41778) and naphthylamine derivatives. nih.govnih.gov This suggests that similar enzymatic systems could potentially be involved in the initial transformation of other substituted naphthalenes.
The subsequent degradation of 1,2-dihydroxynaphthalene follows the established naphthalene degradation pathway, leading to central metabolic intermediates that can be utilized by the microorganism. nih.govbiorxiv.org
Q & A
Q. How can this compound be functionalized for use in fluorescent probes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
